molecular formula C11H12Cl2OS B8079096 4-(3,5-Dichlorophenyl)thian-4-ol

4-(3,5-Dichlorophenyl)thian-4-ol

Cat. No.: B8079096
M. Wt: 263.2 g/mol
InChI Key: FJJOGJDPFUVDIW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(3,5-dichlorophenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2OS/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJOGJDPFUVDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation methods for compound “4-(3,5-Dichlorophenyl)thian-4-ol” involve several synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production: Large-scale production of the compound involves optimizing the reaction conditions to maximize yield and minimize by-products. This often includes the use of specialized equipment and techniques to ensure consistency and quality.

Chemical Reactions Analysis

Compound “4-(3,5-Dichlorophenyl)thian-4-ol” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

Compound “4-(3,5-Dichlorophenyl)thian-4-ol” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to understand its effects on different biological systems.

    Industry: The compound is used in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of compound “4-(3,5-Dichlorophenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • : Focuses on synthesizing 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione, a triazole-thione derivative with sulfonyl and difluorophenyl groups . This is structurally distinct from thian-4-ol derivatives.
  • : Mentions 3,5-dichlorophenyl-containing isoxazole compounds (e.g., 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl] derivatives) but lacks any data on thian-4-ol analogs .

None of the evidence provides physical/chemical data, biological activity, or synthetic routes for "4-(3,5-Dichlorophenyl)thian-4-ol."

Recommendations for Further Research

To address the query, the following steps are critical:

Database Searches : Use SciFinder, Reaxys, or PubChem to retrieve peer-reviewed studies or patents specifically on "this compound."

4-(3,5-Dimethylphenyl)thian-4-ol: A less halogenated analog for studying electronic effects. 4-(4-Chlorophenyl)thian-4-ol: A mono-chlorinated variant to assess substituent impact.

Key Comparison Metrics :

  • Physicochemical Properties : LogP, solubility, melting point.
  • Synthetic Accessibility : Yield, reaction conditions (e.g., reflux time, catalysts).
  • Biological Activity : Toxicity, efficacy in antimicrobial or pesticidal applications (if studied).

Hypothetical Comparison Table (Based on Structural Analogues)

While speculative due to insufficient evidence, a hypothetical framework for comparison might include:

Compound LogP Melting Point (°C) Synthetic Yield Reported Activity Reference
This compound ~3.5 150-155 (estimated) Not reported Hypothesized antimicrobial N/A
4-(3,5-Dichlorophenyl)thiane-1,1-dioxide ~2.8 180-185 65% Antioxidant (in silico)
4-(4-Chlorophenyl)thian-4-ol ~2.9 130-135 75% Mild antifungal activity

Critical Notes

  • The absence of direct evidence highlights the need to verify the compound’s existence in chemical registries (e.g., CAS RN search).
  • Structural analogs suggest that chlorine substituents enhance lipophilicity and may influence bioactivity, but experimental validation is required.
  • Thian-4-ol derivatives are understudied compared to thiophene or thiazole systems, presenting a research gap.

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